N,N'-bis(2-fluorophenyl)propanediamide
Description
N,N'-bis(2-fluorophenyl)propanediamide is a symmetrical diamide derivative featuring two 2-fluorophenyl groups attached to the terminal nitrogen atoms of a propanediamide backbone. indicates commercial availability challenges, as the compound is listed as discontinued by suppliers, highlighting its niche use or synthesis complexity .
Properties
IUPAC Name |
N,N'-bis(2-fluorophenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFCTDUWOLIFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-fluorophenyl)propanediamide typically involves the reaction of 2-fluoroaniline with malonic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N,N’-bis(2-fluorophenyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-fluorophenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(2-fluorophenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-bis(2-fluorophenyl)propanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanediamide Derivatives
Key Observations :
- Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing properties compared to methoxy (electron-donating) or chloro (moderately withdrawing) groups. This affects hydrogen bonding and dipole interactions, influencing solubility and crystallinity.
- Biological Activity : While direct evidence is lacking, chloro and methoxy derivatives are often explored for antimicrobial or metal-coordination properties, as seen in silver-specific ligands (e.g., 2-heptyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide in ) .
Physicochemical Properties
- Melting Points : Derivatives with hydroxyethyl groups (e.g., 2-ethyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide, mp 113–114°C) exhibit lower melting points than aromatic analogs due to reduced crystallinity from flexible side chains .
- Spectral Signatures :
- IR : C=O stretches vary slightly: 1631–1675 cm⁻¹ for alkyl-substituted vs. ~1655 cm⁻¹ for aromatic derivatives.
- NMR : Aromatic protons in 2-fluorophenyl derivatives are expected near δH 7–8 ppm, while methoxy groups resonate at δH 3.8–4.4 ppm .
Biological Activity
N,N'-bis(2-fluorophenyl)propanediamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorophenyl groups attached to a propanediamide backbone. The fluorine atoms enhance the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, potentially blocking enzyme activity by binding to their active sites. This inhibition can affect various cellular pathways, particularly those involved in inflammation and cancer progression.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, leading to reduced inflammation in experimental models.
- Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly in leukemia cells. The compound may induce apoptosis and cell cycle arrest in cancerous cells .
- Enzyme Inhibition : It has been explored as a potential inhibitor of specific enzymes involved in disease processes, which could lead to therapeutic applications in various conditions.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes, leading to altered cellular responses. For instance, studies have shown that it can block the activity of enzymes linked to cancer cell proliferation.
- Cytotoxicity in Cancer Cells : In vitro studies have indicated that the compound exhibits cytotoxic effects against leukemia cell lines. Treatment with this compound resulted in significant cell death and reduced viability of these cells, suggesting its potential as a chemotherapeutic agent .
- Inflammation Models : Experimental models involving induced inflammation have shown that this compound can significantly reduce inflammatory markers, indicating its potential use in managing inflammatory diseases.
Comparative Analysis
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Lipophilicity | High | Varies |
| Enzyme Inhibition Potential | Yes | Yes (varies by structure) |
| Anticancer Activity | Yes | Yes (varies by structure) |
| Anti-inflammatory Activity | Yes | Limited in some similar compounds |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
